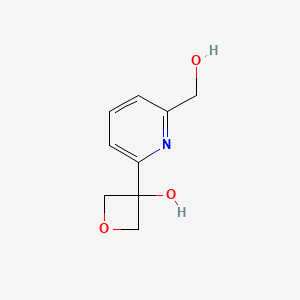
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is an organic compound with the molecular formula C9H11NO3. This compound is characterized by the presence of a pyridine ring substituted with a hydroxymethyl group and an oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol typically involves the reaction of 6-(hydroxymethyl)pyridin-2-yl with oxetan-3-ol under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the efficient production of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher production rates. The use of advanced purification techniques, such as chromatography and crystallization, ensures the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxymethyl and oxetane groups .
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the oxetane ring to form corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the oxetane ring yields alcohol derivatives .
Applications De Recherche Scientifique
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)oxetan-3-ol: This compound shares the oxetane ring and hydroxymethyl group but lacks the pyridine ring.
6-(Hydroxymethyl)pyridin-3-ol: This compound contains the pyridine ring and hydroxymethyl group but lacks the oxetane ring
Uniqueness
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is unique due to the combination of the pyridine ring, hydroxymethyl group, and oxetane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3-[6-(hydroxymethyl)pyridin-2-yl]oxetan-3-ol |
InChI |
InChI=1S/C9H11NO3/c11-4-7-2-1-3-8(10-7)9(12)5-13-6-9/h1-3,11-12H,4-6H2 |
Clé InChI |
BKFTUHMLPUKOQA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC=CC(=N2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



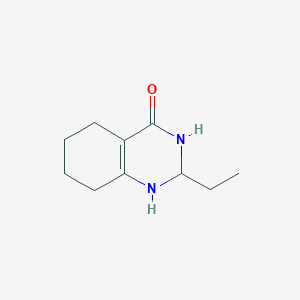



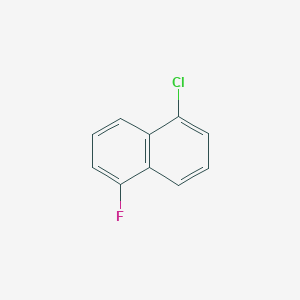
![Methyl 1H-imidazo[4,5-C]pyridine-2-carboxylate](/img/structure/B11910854.png)
![4-Chloro-6-methoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11910856.png)

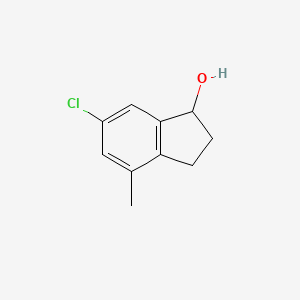


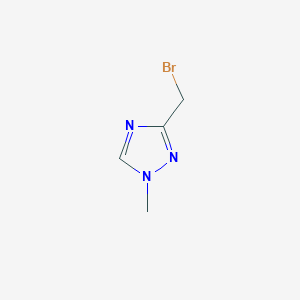
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
